molecular formula C19H26ClN3O3 B12386113 Amelparib (hydrochloride)

Amelparib (hydrochloride)

Cat. No.: B12386113
M. Wt: 379.9 g/mol
InChI Key: DQLPYJVLXVEPQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amelparib (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and activity .

Industrial Production Methods: Industrial production methods for Amelparib (hydrochloride) are designed to ensure scalability, consistency, and cost-effectiveness. These methods typically involve optimizing the reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Amelparib (hydrochloride) primarily undergoes reactions typical of organic compounds, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Amelparib (hydrochloride) has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a research tool to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.

    Biology: Investigated for its neuroprotective properties and potential to reduce neuronal damage in hypoxic conditions.

    Medicine: Explored as a therapeutic agent for treating acute ischemic stroke and other neurodegenerative diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting PARP-1 inhibition

Mechanism of Action

Amelparib (hydrochloride) exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP-1, Amelparib (hydrochloride) prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in rapidly dividing cells. This mechanism is particularly effective in cancer cells with defective DNA repair pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Amelparib (hydrochloride) is unique among PARP-1 inhibitors due to its high potency, oral bioavailability, and water solubility. Similar compounds include:

Uniqueness: Amelparib (hydrochloride) stands out due to its potential neuroprotective effects and its application in treating acute ischemic stroke, which is not a common feature among other PARP-1 inhibitors .

Properties

Molecular Formula

C19H26ClN3O3

Molecular Weight

379.9 g/mol

IUPAC Name

10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;hydrochloride

InChI

InChI=1S/C19H25N3O3.ClH/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18;/h10-11,20H,2-9,12H2,1H3,(H,21,23);1H

InChI Key

DQLPYJVLXVEPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4.Cl

Origin of Product

United States

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